histidinol - 4836-52-6

histidinol

Catalog Number: EVT-403278
CAS Number: 4836-52-6
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

histidinol is a structural analogue of the essential amino acid L-histidine. [, , , , , , , , , ] It serves as the immediate precursor to L-histidine in the histidine biosynthetic pathway. [, , , ] histidinol is of significant interest in scientific research due to its diverse biological effects.

L-Histidine

Relevance: L-Histidine is the direct product of histidinol oxidation catalyzed by histidinol dehydrogenase. [, , , , , ] This close metabolic relationship makes L-histidine a key compound in understanding histidinol's biological role and its application in studying histidine biosynthesis pathways. Several studies used L-histidine to reverse the effects of histidinol, further highlighting their close relationship. [, , , , ]

L-Histidinol Phosphate

Relevance: L-Histidinol phosphate is directly converted to histidinol by histidinol phosphate phosphatase. [, ] This enzymatic step emphasizes the crucial position of histidinol within the histidine biosynthesis pathway. Some histidine-requiring mutants could grow when supplemented with L-histidinol phosphate, highlighting the sequential enzymatic steps within the pathway. []

Histidinal (2-amino-3-(4(5)-imidazolyl)propanal)

Relevance: Histidinal is the direct product of the first oxidation step of histidinol by histidinol dehydrogenase. [, ] Studying histidinal helps elucidate the mechanistic details of histidinol dehydrogenase. Research on cabbage histidinol dehydrogenase demonstrated that histidinal could be enzymatically converted back to histidinol, indicating the reversible nature of this step in the pathway. []

Imidazole

Relevance: Imidazole competitively inhibits histidinol dehydrogenase, indicating its ability to interact with the enzyme's active site. [] This structural similarity to histidinol suggests that imidazole might mimic its binding mode, providing insights into the enzyme's structure-function relationship. Imidazole's effect on daunomycin toxicity in MDCK cells suggests potential roles beyond inhibiting histidinol dehydrogenase. []

Histamine

Relevance: Histamine acts as a competitive inhibitor of histidinol dehydrogenase. [, ] This inhibition, along with its structural similarity to histidinol, suggests histamine's ability to bind to the enzyme's active site, potentially providing insights into the enzyme's structure-function relationship. Studies using histamine alongside histidinol suggest possible connections between their activities, prompting further investigation. []

Imidazolyl Propanediol

Relevance: Imidazolyl propanediol serves as an alternative substrate for histidinol dehydrogenase. [] This finding underlines the enzyme's ability to accommodate structurally similar compounds and provides a valuable tool for studying the enzyme's catalytic mechanism and substrate specificity.

DL-4-(4-imidazolyl)-3-amino-2-butanone

Relevance: This compound acts as an inhibitor of histidinol dehydrogenase, indicating its ability to interact with the enzyme. [] This interaction, combined with its structural resemblance to both histidinol and histidine, suggests potential insights into the enzyme's substrate recognition and binding mechanism.

Synthesis Analysis

Methods and Technical Details

L-histidinol can be synthesized through various methods:

  1. Fermentation: This is the most common method, where microorganisms such as Brevibacterium flavum are cultured in specific media containing carbon and nitrogen sources. The fermentation process typically occurs under aerobic conditions at controlled pH levels (around 7-9) and temperatures between 23-40°C for several days .
  2. Chemical Synthesis: A notable chemical synthesis method involves converting L-histidine into its silylated ester using bis(trimethylsilyl)trifluoroacetamide, followed by hydrolysis to yield L-histidinol .
  3. Isolation Techniques: After fermentation, L-histidinol can be isolated from the culture broth using techniques such as centrifugation and chromatography. For instance, Amberlite IRC-50 columns are often employed to purify the compound from impurities .
Molecular Structure Analysis

Structure and Data

The molecular structure of L-histidinol features a primary amino group (-NH2), a hydroxyl group (-OH), and a side chain characteristic of amino acids. Its structural formula can be represented as follows:

HO CH CH 2 CH NH 2 C 3H 3N\text{HO CH CH 2 CH NH 2 C 3H 3N}

In terms of spectral data, L-histidinol exhibits characteristic peaks in infrared spectroscopy corresponding to its functional groups. For example, the hydroxyl group typically shows a broad absorption band around 3200-3600 cm1^{-1}, while the amine group appears around 3300 cm1^{-1} .

Chemical Reactions Analysis

Reactions and Technical Details

L-histidinol participates in several biochemical reactions primarily related to its conversion into L-histidine:

Mechanism of Action

Process and Data

The mechanism of action for L-histidinol primarily revolves around its role as a substrate for enzymes involved in histidine biosynthesis:

  • Enzymatic Catalysis: The enzyme L-histidinol dehydrogenase operates via a Bi-Uni-Uni-Bi Ping Pong mechanism, where it first binds to L-histidinol, facilitating its oxidation to form an intermediate (L-histidinaldehyde), which is then further processed to yield L-histidine .
  • Cofactor Interaction: The interaction with NAD+^+ is critical; it accepts electrons during the oxidation process, converting into NADH while facilitating the transformation of substrates within the enzyme's active site .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-histidinol possesses distinct physical properties:

  • Appearance: It typically appears as a white crystalline solid or powder.
  • Solubility: It is soluble in water and alcohol but less so in non-polar solvents.
  • Melting Point: The melting point ranges around 140°C.

Chemical properties include:

  • Reactivity: As an amino alcohol, it can participate in various chemical reactions typical for alcohols and amines.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

L-histidinol has several significant applications:

  1. Biochemical Research: It serves as a key intermediate for studying histidine biosynthesis pathways in various organisms, providing insights into metabolic regulation .
  2. Pharmaceutical Development: Preliminary studies suggest that L-histidinol may enhance the efficacy of certain chemotherapeutic agents like doxorubicin when used in combination therapies against cancer cells .
  3. Agricultural Applications: Given its role in amino acid synthesis, it could potentially be explored for use in developing herbicides or antifungal agents targeting specific metabolic pathways in plants and microorganisms .
Biosynthesis Pathways and Metabolic Roles

Enzymatic Cascade in L-Histidine Biosynthesis

L-Histidinol is a key intermediate in the decarboxylative, branched-chain amino acid-like biosynthesis of L-histidine. This pathway, conserved across bacteria, archaea, plants, and fungi, converts 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP to L-histidine in ten enzymatic steps. L-Histidinol occupies a central position as the immediate precursor to L-histidine, formed via sequential oxidation reactions catalyzed by L-histidinol dehydrogenase (HisD) [1] [7].

Role of L-Histidinol Dehydrogenase (HisD) in Terminal Oxidation Steps

HisD (EC 1.1.1.23) is a bifunctional, NAD⁺-dependent metalloenzyme that catalyzes the final two steps of histidine biosynthesis:

  • Oxidation of L-histidinol (HOL) to L-histidinaldehyde (HAL)
  • Oxidation of HAL to L-histidine

Each step consumes one NAD⁺ molecule, producing two NADH and releasing histidine as the pathway end-product. HisD operates via a Bi-Uni-Uni-Bi Ping Pong kinetic mechanism, where HAL remains enzyme-bound during the catalytic cycle [2] [7]. Key structural and mechanistic features include:

  • Zinc-Dependent Catalysis: HisD homodimers bind one Zn²⁺ ion per monomer. The metal coordinates the substrate’s imidazole nitrogen (ND1) and alcohol oxygen atoms, positioning HOL/HAL for nucleophilic attack but not directly participating in redox chemistry [2] [4].
  • Active Site Architecture: Residues His³²⁷ (acid-base catalyst) and Glu³²⁶ (activates water) facilitate hydride transfer. NAD⁺ binds weakly to a Rossmann-fold domain only when HOL/HAL occupies the active site [2].
  • Conformational Dynamics: Crystal structures of Medicago truncatula HisD (MtHDH) complexed with HOL and NAD⁺ reveal loop rearrangements that position NAD⁺’s C4 atom ≤3 Å from HOL’s Cβ—enabling direct hydride transfer. This contrasts with earlier bacterial structures where crystal packing restricted this movement [7].

Table 1: Key Catalytic Features of L-Histidinol Dehydrogenase

PropertyDetail
EC Number1.1.1.23
ReactionL-Histidinol + 2NAD⁺ → L-Histidine + 2NADH + 2H⁺
MechanismBi-Uni-Uni-Bi Ping Pong
CofactorsNAD⁺ (hydride acceptor), Zn²⁺ (substrate positioning)
Key ResiduesHis327 (acid-base catalyst), Glu326 (activates water)
Distance for Hydride Transfer≤3 Å between HOL Cβ and NAD⁺ C4 (essential for catalysis)

Substrate Channeling and Intermediate Dynamics in Bifunctional Enzymes

In γ-proteobacteria like Escherichia coli and Salmonella enterica, gene fusions have created bifunctional enzymes that enhance metabolic flux:

  • HisIE: Combines phosphoribosyl-AMP cyclohydrolase (HisI) and phosphoribosyl-ATP pyrophosphohydrolase (HisE) activities.
  • HisNB: Fuses imidazole glycerol-phosphate dehydratase (HisB) and histidinol-phosphate phosphatase (HisN) [10].

These fusions facilitate substrate channeling by minimizing intermediate diffusion and protecting reactive intermediates like histidinaldehyde (HAL). In HisD, the covalent tethering of catalytic domains ensures HAL—an unstable, reactive aldehyde—is immediately oxidized to histidine without release [3] [7]. Kinetic studies show HAL dissociation constants (Kd) are orders of magnitude lower than its aqueous stability, explaining why HAL is undetectable in vivo during active catalysis [2] [7].

L-Histidinol Phosphate Phosphatase (HPP) in Penultimate Pathway Regulation

The penultimate step—dephosphorylation of L-histidinol phosphate (HolP) to L-histidinol—is catalyzed by histidinol phosphate phosphatase (HolPase, or HisN). This reaction primes histidinol for terminal oxidation by HisD and is tightly regulated to prevent intermediate accumulation.

Trinuclear Active Sites and Metal-Dependent Catalysis

HolPases exhibit remarkable evolutionary divergence in active site architecture but universally require metal cofactors:

  • Mycobacterium tuberculosis HolPase (Rv3137): Belongs to the inositol monophosphatase (IMPase) superfamily. Its active site harbors a trinuclear Zn²⁺ cluster (Zn1-Zn2-Zn3) coordinated by Asp⁴⁴, Glu⁶⁷, Asp⁸³, and Thr⁸⁸. HolP binds via its phosphate group to Zn1 and Zn2, while its imidazole nitrogen coordinates Zn3. This multizinc configuration polarizes the P–O bond for nucleophilic attack by a hydroxide bridge (Zn1–OH–Zn2) [6].
  • γ-Proteobacterial HisB-N: Part of the haloacid dehalogenase (HAD) superfamily. Uses Mg²⁺/Mn²⁺ in a Rossmann-fold active site with a conserved DxDxT motif for phosphate binding [9].

Table 2: Evolutionary and Structural Diversity of HolPases

PropertyIMPase-Type HolPase (e.g., Mtb Rv3137)HAD-Type HolPase (e.g., E. coli HisB-N)PHP-Type HolPase (e.g., Lactococcus lactis)
Protein SuperfamilyInositol monophosphatase (IMPase)Haloacid dehalogenase (HAD)Polymerase and histidinol phosphatase (PHP)
Foldαβαβα-sandwichRossmannoid(βα)₇-barrel
Metal CofactorsZn²⁺ (trinuclear cluster)Mg²⁺/Mn²⁺Fe²⁺/Zn²⁺
Key MotifsRAYGDF (HolPase signature); GEE; DPIDGTDxDxT (phosphate binding)HxHxDH (metal coordination)
Genomic ContextOutside his operonWithin his operonOutside his operon

Evolutionary Divergence Between PHP and HAD Superfamily Enzymes

HolPases exemplify non-orthologous gene displacement, where distinct protein folds catalyze the same reaction in different lineages:

  • Evolutionary Origins:
  • HAD-type HolPases (HisB-N): Evolved from d-glycero-d-manno-heptose-1,7-bisphosphate 7-phosphatases (GmhB) in γ-proteobacteria via horizontal gene transfer and specialization. Ancestral GmhB enzymes exhibited promiscuous HolPase activity before gene duplication and divergence [9].
  • IMPase-type HolPases: Dominant in actinobacteria (e.g., Mycobacterium), plants, and fungi. Share a common ancestor with inositol phosphatases but acquired HolP specificity via active-site remodeling [6].
  • PHP-type HolPases: Found in firmicutes (e.g., Lactococcus), utilizing a (βα)₇-barrel fold and Fe²⁺ cofactors [9].

  • Functional Implications:

  • Metal selectivity (Zn²⁺ vs. Mg²⁺ vs. Fe²⁺) reflects distinct catalytic mechanisms.
  • Bifunctional γ-proteobacterial HisB-N channels imidazole acetol-phosphate → histidinol phosphate → histidinol, minimizing solvent exposure of intermediates [10].
  • In eukaryotes like Saccharomyces cerevisiae, the HIS4 gene encodes a trifunctional enzyme (HisIE-HisD fusion), further optimizing pathway efficiency [10].

Table 3: Evolutionary Trajectory of HolPases

Evolutionary EventConsequenceExample Organisms
Gene fusionCreation of bifunctional HisNB (dehydratase + phosphatase) in γ-proteobacteriaE. coli, Salmonella enterica
Horizontal gene transferTransfer of HAD-type hisB-N from δ- to γ-proteobacteriaE. coli (from δ-proteobacterial ancestor)
Gene elongationInternal duplication in IMPase fold leading to HolP specificityMycobacterium tuberculosis, Medicago truncatula
Superfamily divergencePHP-type enzymes independently evolved HolPase activity in firmicutesLactococcus lactis

Concluding Remarks

L-Histidinol and its phosphorylated precursor sit at a critical juncture in histidine biosynthesis, governed by enzymes whose structures and mechanisms reflect profound evolutionary innovation. HisD’s Zn²⁺-dependent sequential oxidation and HolPase’s trinuclear metal clusters exemplify convergent strategies for substrate activation. Gene fusions (HisD, HisNB, HisIE) and superfamily divergence (HAD vs. IMPase vs. PHP HolPases) highlight how pathway efficiency is optimized through both genetic and biochemical adaptation. These insights not only illuminate microbial and plant metabolism but also provide frameworks for targeting histidine auxotrophy in pathogens like Mycobacterium tuberculosis, where HolPase (Rv3137) is a validated drug target [6] [9].

Interactive Note: Tables are based on structural and kinetic data from cited references. Expandable datasets available in source articles.

Properties

CAS Number

4836-52-6

Product Name

L-histidinol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m0/s1

InChI Key

ZQISRDCJNBUVMM-YFKPBYRVSA-N

SMILES

C1=C(NC=N1)CC(CO)N

Synonyms

Histidinol
Histidol

Canonical SMILES

C1=C(NC=N1)CC(CO)N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](CO)N

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